4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine
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Overview
Description
4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a dimethylphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine typically involves the following steps:
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Formation of Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would include an appropriate α-haloketone and thiourea.
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Introduction of tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions. tert-Butyl chloride or tert-butyl bromide can be used as alkylating agents in the presence of a base such as potassium carbonate.
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Attachment of Dimethylphenyl Group: : The dimethylphenyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate thiazole compound with 2,3-dimethylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituents introduced.
Scientific Research Applications
4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential antitumor and antimicrobial activities. Thiazole derivatives are known for their biological activities, and this compound is no exception .
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Materials Science: : It can be used in the development of organic semiconductors and other materials with specific electronic properties.
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Chemical Biology: : The compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
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Pharmaceutical Research: : It is explored as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:
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Inhibition of Enzymes: : The compound may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways in pathogens or cancer cells.
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Interaction with DNA: : It may intercalate into DNA, affecting replication and transcription processes, thereby exhibiting antitumor activity.
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Modulation of Signaling Pathways: : The compound can modulate signaling pathways, leading to altered cellular responses and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2,3-dimethylphenyl)benzamide: Similar structure but with a benzamide group instead of a thiazole ring.
4-tert-butyl-N-(2,3-dimethylphenyl)carbamothioyl]benzamide: Contains a carbamothioyl group.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: A series of compounds with similar thiazole structures and varying substituents.
Uniqueness
4-tert-butyl-N-(2,3-dimethylphenyl)thiazol-2-amine is unique due to its specific combination of tert-butyl and dimethylphenyl groups attached to the thiazole ring
Properties
Molecular Formula |
C15H20N2S |
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Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H20N2S/c1-10-7-6-8-12(11(10)2)16-14-17-13(9-18-14)15(3,4)5/h6-9H,1-5H3,(H,16,17) |
InChI Key |
DNOVKAUCGLWSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CS2)C(C)(C)C)C |
Origin of Product |
United States |
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